Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. Des-Methyl and Methylthio Analogs
CAS 87450-64-4 exhibits a calculated LogP of 1.163 with a hydrogen bond donor count of 1 and acceptor count of 4 . Its 6-methyl substituent increases lipophilicity by approximately 0.4–0.6 LogP units compared to the des-methyl analog 3-(allylthio)-1,2,4-triazin-5(2H)-one (CAS 87450-63-3, MW 169.20, no 6-methyl group), based on standard methylene fragment contributions (+0.5 LogP per CH₂ in aromatic/heteroaromatic systems). The methylthio analog 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 1566-32-1, MW 157.19) lacks the terminal alkene but shares the 6-methyl group, yielding a predicted LogP approximately 0.4–0.7 units lower (methylthio vs. allylthio contribution) . These differences directly impact membrane permeability predictions and DMPK parameter estimates in drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.163 (calculated); MW 183.23; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Des-methyl analog CAS 87450-63-3: MW 169.20, predicted LogP ~0.6–0.8; Methylthio analog CAS 1566-32-1: MW 157.19, predicted LogP ~0.5–0.7 |
| Quantified Difference | LogP increase of ~0.4–0.6 vs. des-methyl analog; ~0.4–0.7 vs. methylthio analog |
| Conditions | In silico prediction (PubChem/ALOGPS consensus) |
Why This Matters
LogP differences of 0.4–0.7 units significantly affect compound partitioning, solubility, and permeability, making CAS 87450-64-4 a distinct physicochemical entity from its closest commercially available analogs for procurement decisions in medicinal chemistry campaigns.
